“1-(Ethylamino)propan-2-ol” is a chemical compound with the CAS Number: 40171-86-6 . It has a molecular weight of 103.16 and is a liquid at room temperature .
The molecular formula of “1-(Ethylamino)propan-2-ol” is C5H13NO . The InChI code is InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3 and the Canonical SMILES is CCNCC©O .
“1-(Ethylamino)propan-2-ol” is a liquid at room temperature . It has a molecular weight of 103.16 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 .
1-(Ethylamino)propan-2-ol, also known as 1-Ethylamino-2-propanol, is an organic compound with the molecular formula and a molecular weight of approximately 103.17 g/mol. This compound features a central propanol backbone with an ethylamino group attached to the first carbon and a hydroxyl group on the second carbon. The presence of both functional groups contributes to its polar and basic characteristics, making it versatile in various chemical applications.
1-(Ethylamino)propan-2-ol is classified as a secondary alcohol and amine. It is synthesized from commercially available starting materials and is recognized for its potential cardiovascular activity, similar to that of carvedilol, a medication used in treating hypertension and heart failure. The compound can be sourced from chemical suppliers or produced through synthetic routes in laboratory settings .
Synthesis of 1-(Ethylamino)propan-2-ol can be accomplished through several methods, including:
The synthesis typically requires controlled conditions to ensure high yields and purity. For example, using a solvent like ethanol or methanol can facilitate the reaction while minimizing side products. Reaction temperatures may vary depending on the specific method employed but generally range from room temperature to elevated temperatures for optimal reactivity .
The molecular structure of 1-(Ethylamino)propan-2-ol consists of:
This arrangement gives rise to specific stereochemical properties, particularly its designation as (2R), indicating the spatial arrangement of atoms around the chiral center .
The compound has a boiling point of approximately 160°C and a melting point around 14°C, indicating its liquid state at room temperature. Its solubility in water is attributed to the hydroxyl group, which forms hydrogen bonds with water molecules.
1-(Ethylamino)propan-2-ol participates in various chemical reactions due to its functional groups:
The reactivity of 1-(Ethylamino)propan-2-ol is influenced by factors such as pH, temperature, and the presence of catalysts. For instance, in esterification reactions, acid catalysts are often employed to enhance reaction rates .
The mechanism of action for 1-(Ethylamino)propan-2-ol is primarily related to its interaction with adrenergic receptors in the cardiovascular system. Similar to carvedilol, it may modulate these receptors, leading to effects such as:
Data from pharmacological studies suggest that 1-(Ethylamino)propan-2-ol exhibits properties akin to beta-blockers, although detailed research on its specific interactions remains limited .
1-(Ethylamino)propan-2-ol is characterized by:
1-(Ethylamino)propan-2-ol has several applications across different scientific fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: